3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide” contains a benzenesulfonyl group, a cyclohexene ring, and a propanamide group. The benzenesulfonyl group is a common functional group in organic chemistry, composed of a benzene ring bonded to a sulfonyl group. The cyclohexene ring is a six-membered ring with one double bond, and the propanamide group consists of a three-carbon chain with a terminal amide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The benzenesulfonyl group is likely to be planar due to the structure of the benzene ring. The cyclohexene ring could adopt a number of conformations, but is likely to be in a half-chair conformation due to the presence of the double bond .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The benzenesulfonyl group could potentially undergo electrophilic aromatic substitution reactions, while the double bond in the cyclohexene ring could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) highlighted the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy. This research underscores the potential of benzenesulfonamide derivatives in developing effective therapeutic agents for combating cancer through photodynamic therapy approaches (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide moiety and evaluated their anticonvulsant activities. Among the synthesized compounds, one demonstrated significant anticonvulsive effects, offering insights into the development of new anticonvulsant agents. This study showcases the therapeutic potential of sulfonamide derivatives in addressing neurological disorders, specifically through their anticonvulsant properties (Farag et al., 2012).
Synthetic Applications and Heterocyclic Synthesis
Familoni (2002) explored the synthetic applications of metalated sulfonamides, demonstrating their utility in heterocyclic synthesis. The study highlights the diverse chemical reactions and potential rearrangements that sulfonamide derivatives can undergo, paving the way for the synthesis of various heterocyclic compounds. This research provides a foundation for utilizing sulfonamide-based compounds in complex organic syntheses and the development of new pharmaceuticals and materials (Familoni, 2002).
Inhibition of Carbonic Anhydrase IX
Lolak et al. (2019) investigated ureido benzenesulfonamides incorporating 1,3,5-triazine moieties as inhibitors of human carbonic anhydrase isoforms, particularly hCA IX, which is associated with cancer. The compounds displayed potent inhibition, suggesting their potential as anticancer agents targeting carbonic anhydrase IX. This study demonstrates the role of sulfonamide derivatives in developing selective inhibitors for therapeutic applications in oncology (Lolak, Akocak, Bua, & Supuran, 2019).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-15(17-13-16(19)10-5-2-6-11-16)9-12-22(20,21)14-7-3-1-4-8-14/h1,3-5,7-8,10,19H,2,6,9,11-13H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCTTYBFEDAKLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.